molecular formula C15H23N3O2 B7922843 [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7922843
M. Wt: 277.36 g/mol
InChI Key: XVMFEABJNQHHHT-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a pyrrolidine-derived carbamate compound with a benzyl ester group. Its molecular formula is C15H21N3O3 (molecular weight: 291.35 g/mol), and it is identified by CAS number 1353973-66-6 . The structure features a pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position and a carbamic acid benzyl ester at the 2-ylmethyl position.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(18)11-17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMFEABJNQHHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine scaffold is synthesized via intramolecular cyclization of γ-aminobutyraldehyde derivatives. A common precursor, 4-chlorobutyronitrile , undergoes base-mediated cyclization in the presence of ammonium hydroxide to yield 2-cyanopyrrolidine. Catalytic hydrogenation (H₂/Pd-C) then reduces the nitrile group to a primary amine, forming 2-aminomethylpyrrolidine (yield: 78–85%).

Key Reaction Parameters

ParameterValue
Cyclization Temperature80–90°C
Hydrogenation Pressure50 psi H₂
Catalyst Loading5% Pd/C (w/w)

Aminoethyl Side Chain Introduction

The 2-aminomethylpyrrolidine intermediate is alkylated with 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃/DMF). This SN2 reaction proceeds at 60°C for 12 hours, achieving 70–75% yield of 1-(2-aminoethyl)-2-aminomethylpyrrolidine . Excess alkylating agent (1.5 eq) ensures complete conversion, while tertiary amine bases (e.g., DIPEA) minimize side reactions.

Side Reaction Mitigation

  • Competing N-alkylation at the pyrrolidine nitrogen is suppressed by using a bulky base (e.g., DIPEA).

  • Purification via flash chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) removes unreacted starting materials.

Carbamate and Benzyl Ester Installation

The primary amine on the pyrrolidine-methyl group reacts with benzyl chloroformate (Cbz-Cl) in a two-phase system (H₂O/CH₂Cl₂) buffered to pH 9–10 with NaHCO₃. This forms the carbamate linkage, with the benzyl ester serving as a protecting group. The reaction reaches 85–90% conversion within 2 hours at 0–5°C.

Critical Process Considerations

  • Temperature control below 10°C prevents carbamate hydrolysis.

  • Anhydrous conditions (molecular sieves) enhance reagent stability.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Modern production facilities employ continuous flow reactors to improve efficiency:

Reactor Configuration

StageResidence TimeTemperature
Cyclization30 min85°C
Alkylation8 hr60°C
Carbamate Formation1.5 hr5°C

This approach reduces batch-to-batch variability and increases throughput by 40% compared to traditional batch processes.

Solvent Selection and Recovery

  • Cyclization : Water/ethanol mixtures (3:1 v/v) enable easy product isolation via pH adjustment.

  • Alkylation : DMF is replaced with 2-MeTHF (recycled via distillation, 92% recovery rate).

  • Carbamation : Dichloromethane is recovered through low-temperature fractional distillation (bp: 40°C).

Analytical Validation and Quality Control

Purity Assessment Protocols

MethodParametersAcceptance Criteria
HPLC (RP-C18)0.1% TFA in H₂O/ACN gradient≥98.5% purity
¹H NMR (400 MHz)CDCl₃, δ 5.1–5.3 (benzyl CH₂)Integral ratios ±2%
LC-MS (ESI+)m/z 278.4 [M+H]⁺Δ ≤ 0.1 Da

Stability Profiling

The compound demonstrates:

  • Thermal stability : Decomposition onset at 185°C (TGA)

  • Hydrolytic sensitivity : t₁/₂ = 45 min in 0.1M HCl vs. t₁/₂ = 72 hr in pH 7.4 buffer

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)ScalabilityCost Index
Batch Alkylation6897.2Moderate1.0
Flow Chemistry8298.9High0.7
Microwave-Assisted7596.8Limited1.2

Flow chemistry emerges as the superior method, balancing yield, purity, and economic viability.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolidine ring or the benzyl ester moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Overview

The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic organic molecule characterized by its unique structural features, including a pyrrolidine ring and a carbamic acid ester. Its design suggests significant potential in various scientific and medicinal applications, particularly in the fields of medicinal chemistry and pharmacology.

Medicinal Chemistry

The compound's structure indicates potential for development as a therapeutic agent. The presence of the amino group and the pyrrolidine ring may enhance its interaction with biological targets, making it a candidate for drug development, particularly in treating neurological disorders or as an enzyme inhibitor.

Research suggests that compounds with similar structures can exhibit various biological activities, including:

  • Neuroprotective Effects : Analogous compounds have shown promise in protecting neurons from damage, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Structural modifications can lead to enhanced antimicrobial activity, making this compound a candidate for further investigation in antibiotic development.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for determining its therapeutic potential. Techniques such as:

  • Molecular Docking : To predict binding affinity to target enzymes or receptors.
  • In vitro Assays : To evaluate biological activity against specific pathogens or cell lines.

Neuroprotective Studies

A study on pyrrolidine derivatives indicated that modifications could enhance neuroprotective properties, suggesting that this compound may similarly exhibit protective effects against neuronal damage.

Antimicrobial Research

Research has shown that certain carbamate derivatives possess significant antimicrobial activity. Investigating the antimicrobial properties of this compound could lead to new therapeutic agents against resistant bacterial strains.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Isomerism

The compound’s analogs differ in pyrrolidine substitution patterns , ester groups , and stereochemistry . Key structural comparisons include:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Features Reference
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Pyrrolidine 3-ylmethyl substitution (vs. 2-ylmethyl) C15H21N3O3 1353973-66-6* Positional isomer; altered ring substitution affects steric interactions.
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Stereospecific (S)-configuration at pyrrolidine 3-yl position C15H21N3O3 10-F083648 Chiral center influences binding affinity and metabolic stability.
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester Acetylated amino group (vs. free aminoethyl) C16H21N3O4 1353973-66-6* Increased lipophilicity due to acetyl group.
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Ethyl carbamate and hydroxyethyl substitution on pyrrolidine C16H24N2O3 122021-01-6 Enhanced solubility from hydroxyl group; (R)-configuration specificity.
[1-(Aminomethyl)-2-phenylethyl]-carbamic acid benzyl ester Phenylethyl backbone (vs. pyrrolidine) C16H18N2O2 142854-51-1 Aromatic ring introduces π-π stacking potential.

* Note: CAS numbers may overlap due to registry variations for isomers.

Physicochemical Properties

  • Solubility : Compounds with hydrophilic groups (e.g., hydroxyl in ) exhibit higher aqueous solubility than the parent compound.
  • Lipophilicity : Acetylated derivatives () are more lipophilic, impacting membrane permeability.
  • Spectral Data :
    • HRMS : The target compound’s HRMS (calc. 291.35) aligns with its molecular formula, while analogs like the phenylethyl variant (MW 270.33, ) show distinct fragmentation patterns.
    • NMR : Pyrrolidine protons in the target compound resonate at δ 1.88–1.61 ppm (pyrrolidine CH2), whereas phenylethyl analogs show aromatic signals at δ 7.44–7.23 ppm .

Key Research Findings

Positional Isomerism : 2-ylmethyl vs. 3-ylmethyl substitution () significantly alters bioactivity; 2-ylmethyl derivatives show higher affinity for neurological targets due to spatial compatibility.

Chiral Centers : (S)-configured analogs () exhibit improved metabolic stability compared to racemic mixtures.

Prodrug Potential: Benzyl ester groups facilitate cellular uptake, as seen in antiviral carbamate derivatives ().

Biological Activity

The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (CAS Number: 165528-66-5) is a synthetic organic molecule characterized by its unique structural features, including a pyrrolidine ring, an amino group, and a carbamic acid ester. This composition suggests potential applications in medicinal chemistry due to its ability to interact with various biological systems. The presence of the benzyl ester moiety may enhance lipophilicity, potentially improving bioavailability and therapeutic efficacy.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2

This structure is significant for understanding its biological activity, as the arrangement of functional groups plays a crucial role in determining how the compound interacts with biological targets.

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily linked to its structural features. Potential activities include:

  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems.
  • Anticancer Activity : Related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
  • Cholinesterase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
1-Amino-pyrrolidineContains an amino group on a pyrrolidine ringPotential neuroprotective effects
Benzyl carbamateBenzyl group attached to carbamateKnown for its insecticidal properties
Pyrrolidine derivativesVarious substitutions on the pyrrolidine ringDiverse biological activities including antimicrobial effects

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies using techniques such as molecular docking and binding affinity assays can provide insights into how this compound interacts with specific biological targets.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that related pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Neuroprotective Research : Investigations into similar compounds indicate significant inhibition of AChE, which is critical for managing Alzheimer's disease symptoms. These compounds have shown promise in enhancing cognitive function by increasing acetylcholine levels in the brain .
  • Inhibitory Activity Against Enzymes : Some studies have focused on the inhibitory effects of pyrrolidine derivatives on cyclooxygenases (COX) and lipoxygenases (LOX), suggesting anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester?

  • Methodology : A common approach involves nucleophilic substitution or Mitsunobu reactions. For example, iodination of a hydroxyl precursor (e.g., S-(1-hydroxymethyl-2-methylpropyl)carbamic acid benzyl ester) using NaI, polystyrene-triphenylphosphine, and imidazole in acetone yields the iodinated derivative with 80% yield after purification via column chromatography (light petroleum:EtOAc, 2:1 v/v) .
  • Key Parameters :

  • Reaction time: 12–24 hours under reflux.
  • Purification: Silica gel chromatography with polarity-adjusted eluents.
  • Yield optimization: Excess NaI (3.5 eq) improves conversion.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Detect carbamate C=O stretches (~1689 cm⁻¹) and NH bends (~3338 cm⁻¹) .
  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies stereochemistry and substituents:
  • δH 0.86–0.91 (CH(CH₃)₂), δH 5.04 (benzyl CH₂), δH 4.72 (NH coupling) .
  • Optical Rotation : [α]D²⁰ values (e.g., –22.5°) confirm enantiopurity in chiral derivatives .

Q. How should this compound be handled to ensure safety and regulatory compliance?

  • Protocol :

  • Store in airtight containers at –20°C to prevent hydrolysis.
  • Waste disposal: Segregate halogenated organic waste (e.g., iodinated byproducts) and transfer to licensed facilities for incineration .
  • PPE: Use nitrile gloves and fume hoods due to potential amine volatility.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Strategy :

  • Chiral Auxiliaries : Use (S)- or (R)-configured precursors (e.g., tert-butyl carbamates) to direct stereoselectivity .
  • Catalytic Asymmetric Synthesis : Palladium-catalyzed couplings (e.g., Heck reactions) with chiral ligands (e.g., BINAP) achieve enantiomeric excess >90% .
    • Case Study : In glycosylation reactions, TMSOTf as a Lewis acid promotes α-selectivity (α:β = 5:1) when coupling benzyl-protected intermediates .

Q. How to resolve contradictions in reaction yields reported across studies?

  • Analytical Workflow :

Replicate Conditions : Compare solvent purity (e.g., anhydrous acetone vs. technical grade) and catalyst loading (e.g., 1.2 eq vs. 3.0 eq PPh₃) .

Byproduct Analysis : Use LC-MS to detect side products (e.g., retro-Claisen adducts) that reduce yield .

Computational Modeling : DFT calculations predict thermodynamic vs. kinetic control in cyclopropane ring formation .

Q. What strategies are effective for incorporating this compound into biological assays?

  • Design Considerations :

  • Conjugate Vaccines : Attach to polysaccharides via carbamate linkages (e.g., Klebsiella pneumoniae antigen synthesis using benzyl-protected intermediates) .
  • Cell Penetration Studies : Modify the benzyl ester to a fluorescent probe (e.g., FITC-labeled derivatives) for tracking in RAW264.7 macrophages .
    • Data Validation :
  • MTT Assays : Test cytotoxicity in DMS114 lung cancer cells at 10–100 µM doses .
  • HPLC-MS : Quantify intracellular metabolite stability (e.g., hydrolysis to free amines at pH 7.4) .

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